![molecular formula C11H15Cl2N3O B2440426 5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride CAS No. 2126178-11-6](/img/structure/B2440426.png)
5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
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Description
5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride, also known as AM-251, is a selective antagonist of the cannabinoid receptor type 1 (CB1). It is a synthetic compound that is used in scientific research to study the effects of the endocannabinoid system on various physiological processes.
Scientific Research Applications
Synthesis and Molecular Structures
- The compound is used in the synthesis of reduced bipyrazoles, demonstrating significant charge delocalization and variations in molecular structures, as evidenced by the study of various derivatives (Cuartas, Insuasty, Cobo, & Glidewell, 2017).
Tautomerism and Crystal Structure
- Research on Schiff base derivatives from similar compounds reveals exclusive amine-one tautomerism in chloroform solutions, highlighting the stability and structural properties of these derivatives (Amarasekara, Owereh, Lyssenko, & Timofeeva, 2009).
Crystal and Molecular Studies
- Detailed crystal and molecular structure analysis of similar compounds, involving density functional method (DFT) studies, provides insights into the molecular geometries and electrostatic potential maps (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).
Synthesis of Auxin Activities
- The compound is instrumental in synthesizing acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia, showcasing its role in producing compounds with specific biological activities (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).
Precursor for Synthesis
- It serves as a precursor in synthesizing various pyrazoles, which are later used for cycloaddition reactions and reduction conditions to yield different derivatives (Martins, Sinhorin, Frizzo, Buriol, Scapin, Zanatta, & Bonacorso, 2013).
Anticancer Agent Synthesis
- The compound is used in the preparation of novel thiadiazoles and thiazoles incorporating pyrazole moiety, demonstrating potential as anticancer agents (Gomha, Salah, & Abdelhamid, 2014).
properties
IUPAC Name |
5-(aminomethyl)-1-methyl-2-phenylpyrazol-3-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.2ClH/c1-13-10(8-12)7-11(15)14(13)9-5-3-2-4-6-9;;/h2-7H,8,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLFAYLPGOKBKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N1C2=CC=CC=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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